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molecular formula C19H20F3NO B8539650 1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B8539650
M. Wt: 335.4 g/mol
InChI Key: KUIJUDBKQHNZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03936464

Procedure details

A solution of 22.5 g. (0.1 mol) of p-bromobenzotrifluoride in 50 ml. of ether is stirred under argon at ice-bath temperature while 50 ml. of 2M butyl lithium solution is added dropwise. The solution is then stirred at room temperature for 15 minutes, and then cooled again to 0°C. A solution of 17.7 g. of N-benzylpiperidone in 50 ml. of ether is then added over 30 minutes and the reaction is stirred at room temperature for 3 hours. The solution is poured into cracked ice-water and filtered to remove some solid. The filtrate is diluted with methylene chloride, and the organic layer is dried and evaporated. The residue is triturated with petroleum ether (b.p. 30°-60°C.), and the solid is collected, washed with ether and dried to give white solid, m.p. 115°-117°C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C([Li])CCC.[CH2:17]([N:24]1[CH2:29][CH2:28][CH2:27][CH2:26][C:25]1=O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.CC[O:33]CC>>[CH2:17]([N:24]1[CH2:29][CH2:28][C:27]([OH:33])([C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=2)[CH2:26][CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is then stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0°C
STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some solid
ADDITION
Type
ADDITION
Details
The filtrate is diluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with petroleum ether (b.p. 30°-60°C.)
CUSTOM
Type
CUSTOM
Details
the solid is collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give white solid, m.p. 115°-117°C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=C(C=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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